Desacetylrifampicin (25-Desacetyl Rifampicin) is a primary metabolite of the antibiotic rifampicin. [, , , , , , , , , , , , , ] It is formed through the deacetylation of rifampicin in the liver. [, , ] While possessing antibacterial activity similar to its parent compound, desacetylrifampicin plays a crucial role in understanding rifampicin metabolism and its implications for tuberculosis treatment efficacy. [, , , ] Research on desacetylrifampicin focuses on its pharmacokinetic properties, particularly in relation to rifampicin, and its potential impact on tuberculosis treatment outcomes.
Desacetylrifampicin is a significant metabolite of rifampicin, a well-known antibiotic primarily used in the treatment of tuberculosis and other bacterial infections. This compound plays a crucial role in the pharmacokinetics of rifampicin, influencing its therapeutic efficacy and safety profile. Desacetylrifampicin is classified under the rifamycin class of antibiotics, which are characterized by their ability to inhibit bacterial RNA synthesis by targeting DNA-dependent RNA polymerase.
Desacetylrifampicin can be synthesized through various methods, primarily focusing on the hydrolysis of rifampicin. The most common synthesis involves:
Desacetylrifampicin maintains a complex molecular structure similar to that of rifampicin but lacks the acetyl group at the 25-position. Its structure can be represented as follows:
Desacetylrifampicin participates in various chemical reactions, primarily involving:
Desacetylrifampicin exerts its antibacterial effects through inhibition of bacterial RNA polymerase, thereby blocking RNA synthesis. This mechanism is critical for its effectiveness against Mycobacterium tuberculosis and other pathogens.
Relevant data indicates that desacetylrifampicin retains significant antibacterial activity comparable to its parent compound, albeit with variations in potency depending on the bacterial strain .
Desacetylrifampicin has several scientific applications:
Rifampicin (C₄₃H₅₈N₄O₁₂) is a broad-spectrum semisynthetic antibiotic derived from Amycolatopsis rifamycinica. As a cornerstone of first-line tuberculosis (TB) therapy since the 1960s, it exhibits potent bactericidal activity primarily through inhibition of DNA-dependent RNA polymerase (RNAP). By binding the β-subunit of bacterial RNAP, it sterically blocks RNA elongation (>90% inhibition at therapeutic concentrations) and reduces enzyme affinity for nucleic acid substrates, effectively halting transcription. Crucially, it exhibits no activity against mammalian RNA polymerases, providing selective antimicrobial action [1] [6]. Rifampicin's clinical utility extends beyond mycobacterial infections, including treatment of Staphylococcus aureus infections (e.g., prosthetic joint infections, osteomyelitis), Neisseria meningitidis carrier eradication, and off-label use for cholestatic pruritus management [1] [6]. Its broad tissue penetration—including cerebrospinal fluid during inflammation—makes it indispensable for TB meningitis treatment [6].
Desacetylrifampicin (25-deacetylrifampicin; C₄₁H₅₆N₄O₁₁) constitutes the primary bioactive metabolite of rifampicin, formed via enzymatic hydrolysis of the C25 acetate group. This biotransformation is catalyzed predominantly by arylacetamide deacetylase (AADAC), a serine esterase located in hepatic microsomes and enterocytes. In vitro studies confirm AADAC's high specificity:
Table 1: Enzymatic Characteristics of Rifampicin Deacetylation
Parameter | Value | Biological System |
---|---|---|
Primary Enzyme | AADAC | Human liver microsomes |
Km | 195.1 ± 29.8 μM | Recombinant AADAC |
Vmax | 1,317 ± 102 pmol/min/mg | Human liver microsomes |
Major Inhibitors | Diisopropyl fluorophosphate, Eserine | In vitro assays |
The reaction generates desacetylrifampicin, which retains ~20% of the parent compound's antibacterial activity against Mycobacterium tuberculosis [1] [4]. Enterohepatic recirculation significantly influences pharmacokinetics: following biliary excretion, intestinal reabsorption occurs until extensive deacetylation yields polar metabolites eliminated in feces. Approximately 30% of rifampicin-related compounds undergo renal excretion, predominantly as glucuronide conjugates [1] [2].
The discovery of desacetylrifampicin parallels rifampicin's clinical adoption:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: